molecular formula C9H15ClF5NO B2995984 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride CAS No. 2375270-96-3

3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride

Cat. No.: B2995984
CAS No.: 2375270-96-3
M. Wt: 283.67
InChI Key: JZZVGDBQUUVHCR-UHFFFAOYSA-N
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Description

3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H14F5NO·HCl. It is a hydrochloride salt of 3-amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol, which is a fluorinated cyclohexylamine derivative. This compound is known for its unique structural features, including the presence of multiple fluorine atoms and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the fluorination of cyclohexylamine derivatives followed by subsequent functional group modifications. One common method involves the reaction of 4,4-difluorocyclohexylamine with trifluoromethane sulfonic acid to introduce the trifluoromethyl group, followed by amination to introduce the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to remove fluorine atoms or to convert the nitro group to an amine.

  • Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Fluorinated derivatives with different functional groups

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: It can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • 4,4-Difluorocyclohexylamine hydrochloride: Similar structure but lacks the trifluoromethyl group.

  • 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride: Similar backbone but different placement of functional groups.

Uniqueness: 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

IUPAC Name

3-amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F5NO.ClH/c10-7(11)3-1-6(2-4-7)8(16,5-15)9(12,13)14;/h6,16H,1-5,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZVGDBQUUVHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CN)(C(F)(F)F)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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